molecular formula C14H19ClN2O2 B7052863 2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-methylbenzamide

2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-methylbenzamide

Cat. No.: B7052863
M. Wt: 282.76 g/mol
InChI Key: UGKXSAVHQFBKRA-UHFFFAOYSA-N
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Description

2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-methylbenzamide is an organic compound with the molecular formula C13H16ClNO3. This compound is known for its unique chemical structure, which includes a chloro-substituted benzamide core with a dimethylpropanoylamino group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-methylbenzamide typically involves the reaction of 2-chlorobenzoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to form the intermediate 2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]benzoic acid. This intermediate is then reacted with N-methylamine to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-methylbenzamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]benzoic acid
  • 2-chloro-5-[(2,2-dimethylpropanamido)methyl]benzoic acid
  • 2-chloro-5-(2,2-dimethyl-1-oxopropyl)aminomethylbenzoic acid

Uniqueness

2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-methylbenzamide is unique due to its specific substitution pattern and the presence of both chloro and dimethylpropanoylamino groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-14(2,3)13(19)17-8-9-5-6-11(15)10(7-9)12(18)16-4/h5-7H,8H2,1-4H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKXSAVHQFBKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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